(R)-Methyl2-amino-3-(pyridin-3-yl)propanoatehydrochloride
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Overview
Description
®-Methyl2-amino-3-(pyridin-3-yl)propanoatehydrochloride is a chiral compound with significant potential in various scientific fields This compound features a pyridine ring, which is a common structural motif in many biologically active molecules
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-Methyl2-amino-3-(pyridin-3-yl)propanoatehydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as pyridine-3-carboxaldehyde and ®-methyl 2-amino-3-hydroxypropanoate.
Condensation Reaction: The aldehyde group of pyridine-3-carboxaldehyde reacts with the amino group of ®-methyl 2-amino-3-hydroxypropanoate under acidic conditions to form an imine intermediate.
Reduction: The imine intermediate is then reduced using a reducing agent like sodium borohydride to yield the desired ®-Methyl2-amino-3-(pyridin-3-yl)propanoate.
Hydrochloride Formation: Finally, the free base is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of ®-Methyl2-amino-3-(pyridin-3-yl)propanoatehydrochloride may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle the condensation and reduction reactions efficiently.
Continuous Flow Chemistry: Implementing continuous flow chemistry techniques to enhance reaction efficiency and yield.
Purification: Employing crystallization or chromatography techniques to purify the final product.
Chemical Reactions Analysis
Types of Reactions
®-Methyl2-amino-3-(pyridin-3-yl)propanoatehydrochloride undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The pyridine ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Substitution: Electrophilic reagents like bromine or nitric acid are used for substitution reactions on the pyridine ring.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Conversion of the ester group to an alcohol.
Substitution: Halogenated or nitrated pyridine derivatives.
Scientific Research Applications
®-Methyl2-amino-3-(pyridin-3-yl)propanoatehydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and catalysts.
Mechanism of Action
The mechanism of action of ®-Methyl2-amino-3-(pyridin-3-yl)propanoatehydrochloride involves its interaction with specific molecular targets:
Molecular Targets: It may interact with enzymes or receptors, modulating their activity.
Pathways Involved: The compound can influence signaling pathways such as the MAPK/ERK pathway, leading to changes in cellular functions.
Comparison with Similar Compounds
Similar Compounds
- ®-Methyl2-amino-3-(pyridin-2-yl)propanoatehydrochloride
- ®-Methyl2-amino-3-(pyridin-4-yl)propanoatehydrochloride
- ®-Methyl2-amino-3-(quinolin-3-yl)propanoatehydrochloride
Uniqueness
®-Methyl2-amino-3-(pyridin-3-yl)propanoatehydrochloride is unique due to its specific substitution pattern on the pyridine ring, which can influence its reactivity and biological activity. The position of the substituent can significantly affect the compound’s interaction with molecular targets and its overall pharmacological profile.
Biological Activity
(R)-Methyl 2-amino-3-(pyridin-3-yl)propanoate hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, pharmacological effects, and comparative analysis with structurally similar compounds.
Chemical Structure and Properties
The compound has the molecular formula C9H12ClN2O2 and a molecular weight of 251.11 g/mol. Its structure features a pyridine ring and an amino acid derivative, which contribute to its solubility and biological activity. The hydrochloride form enhances its stability and bioavailability.
Synthesis
The synthesis of (R)-Methyl 2-amino-3-(pyridin-3-yl)propanoate hydrochloride typically involves several steps:
- Starting Materials : The synthesis begins with pyridine derivatives and amino acids.
- Reaction Conditions : The process often employs coupling reactions under acidic conditions, followed by the formation of the hydrochloride salt.
- Purification : Crystallization techniques are used to achieve high purity levels suitable for biological evaluation.
The biological activity of (R)-Methyl 2-amino-3-(pyridin-3-yl)propanoate hydrochloride is primarily attributed to its interaction with various molecular targets:
- Enzyme Inhibition : The compound has shown potential as an inhibitor of certain enzymes involved in metabolic pathways.
- Receptor Modulation : It may modulate receptors linked to neurotransmitter systems, which could explain its effects on behavior and physiology.
Pharmacological Effects
Research indicates that (R)-Methyl 2-amino-3-(pyridin-3-yl)propanoate hydrochloride exhibits several pharmacological properties:
- Antiplatelet Activity : Similar compounds have been evaluated for their ability to inhibit platelet aggregation, suggesting potential cardiovascular benefits.
- Neuroprotective Effects : Studies indicate that it may protect neuronal cells from oxidative stress, contributing to neuroprotection.
- Antimicrobial Properties : Some derivatives have demonstrated activity against various bacterial strains, indicating potential as an antibiotic agent.
Comparative Analysis with Similar Compounds
A comparative analysis highlights the unique features of (R)-Methyl 2-amino-3-(pyridin-3-yl)propanoate hydrochloride relative to structurally similar compounds.
Compound Name | Similarity Index | Unique Features |
---|---|---|
(S)-Methyl 2-amino-3-(5-methylpyridin-2-yl)propanoate | 0.83 | Methyl substitution enhances lipophilicity |
2-Amino-3-(pyridin-2-yl)propionic acid | 0.77 | Lacks chlorination, affecting biological activity |
(S)-2-Amino-3-(pyridin-3-yl)propanoic acid dihydrochloride | 0.71 | Different pyridine substitution pattern |
This table illustrates how variations in substitution patterns can significantly influence pharmacological profiles and biological activities.
Case Studies
Recent studies have focused on the pharmacological evaluation of (R)-Methyl 2-amino-3-(pyridin-3-yl)propanoate hydrochloride:
- Antiplatelet Study : A study evaluated the compound's ability to inhibit ADP-induced platelet aggregation in vivo, showing promising results comparable to established antiplatelet agents like clopidogrel .
- Neuroprotective Effects : Research demonstrated that the compound could reduce neuronal cell death in models of oxidative stress, suggesting its potential for treating neurodegenerative diseases .
Properties
Molecular Formula |
C9H13ClN2O2 |
---|---|
Molecular Weight |
216.66 g/mol |
IUPAC Name |
methyl (2R)-2-amino-3-pyridin-3-ylpropanoate;hydrochloride |
InChI |
InChI=1S/C9H12N2O2.ClH/c1-13-9(12)8(10)5-7-3-2-4-11-6-7;/h2-4,6,8H,5,10H2,1H3;1H/t8-;/m1./s1 |
InChI Key |
IZRJIIVISCIDHV-DDWIOCJRSA-N |
Isomeric SMILES |
COC(=O)[C@@H](CC1=CN=CC=C1)N.Cl |
Canonical SMILES |
COC(=O)C(CC1=CN=CC=C1)N.Cl |
Origin of Product |
United States |
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